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Application Notes & Protocols for Preclinical Evaluation of (E)-C-HDMAPP Ammonium

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Compound of Interest		
Compound Name:	(E)-C-HDMAPP ammonium	
Cat. No.:	B1670823	Get Quote

Disclaimer: The compound "**(E)-C-HDMAPP ammonium**" is not referenced in publicly available scientific literature. The following application notes are based on the scientific inference that the compound's nomenclature suggests it is a phosphoantigen, a class of molecules that includes (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[1][2][3][4] Phosphoantigens are potent activators of a specific human immune cell subset known as $Vy9V\delta2$ T cells.[3][4][5][6] These cells are recognized for their role in immune surveillance against tumors and infectious agents.[6][7][8] The protocols provided are therefore tailored for a $Vy9V\delta2$ T cell agonist.

Application Notes: Animal Model Selection

The preclinical evaluation of a human Vy9V δ 2 T cell agonist like the putative **(E)-C-HDMAPP ammonium** presents a unique challenge: common rodent models such as mice and rats lack a functionally equivalent Vy9V δ 2 T cell population.[9][10] Therefore, specialized animal models are required to assess the compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety. The primary recommended models are humanized mice for efficacy and PK/PD studies, and non-human primates (NHPs) for comprehensive PK/PD and safety evaluations.

Humanized Mouse Models

Humanized mice are immunodeficient animals engrafted with human immune system components, providing an invaluable in vivo platform for studying human-specific immunotherapies.[11][12][13]



- Model Description: Severe combined immunodeficient (SCID) mice, most commonly NOD-scid gamma (NSG) strains, are engrafted with human CD34+ hematopoietic stem cells (HSCs) or peripheral blood mononuclear cells (PBMCs).[14][15] HSC-engrafted mice develop a multi-lineage human immune system over several months, including Vy9Vδ2 T cells, making them suitable for long-term studies.[11][15] PBMC-engrafted models offer rapid immune reconstitution but are limited to short-term studies due to the risk of Graft-versus-Host Disease (GvHD).[11][14]
- Application: These models are the gold standard for in vivo efficacy testing.[12] Human tumor cells (either from cell lines in a Cell-Line-Derived Xenograft, CDX, model or from patients in a Patient-Derived Xenograft, PDX, model) can be implanted to assess the antitumor activity of (E)-C-HDMAPP ammonium in the context of a human immune system.[12]
 [13]
- Key Readouts:
 - Tumor growth inhibition and survival analysis.[12]
 - Characterization of immune cell activation and infiltration into the tumor microenvironment (TME).[11]
 - \circ Pharmacodynamic assessment of Vy9V δ 2 T cell expansion and activation in peripheral blood and tissues.

Non-Human Primate (NHP) Models

NHPs, such as cynomolgus or rhesus macaques, possess a Vy9V δ 2 T cell population that is functionally analogous to that in humans, making them a highly relevant translational model.

- Model Description: Healthy, purpose-bred NHPs are used for these studies. Their Vy9Vδ2 T cells respond to phosphoantigens like HMBPP, often in combination with low-dose interleukin-2 (IL-2) to support T cell expansion.[2]
- Application: NHPs are crucial for evaluating the pharmacokinetics, pharmacodynamics, and, most importantly, the safety and toxicology of novel phosphoantigens before human clinical trials.[16][17] They can help identify potential target organs for toxicity and establish a safe starting dose for first-in-human studies.[16][18]



- · Key Readouts:
 - Full PK profile (absorption, distribution, metabolism, excretion).
 - Robustness and duration of Vy9Vδ2 T cell activation and expansion.[2]
 - Comprehensive safety and toxicology evaluation, including monitoring for cytokine release syndrome (CRS) and other immune-related adverse events.[16][19][20]

Data Presentation

Quantitative data from preclinical studies should be summarized to facilitate comparison and interpretation.

Table 1: In Vitro Potency of Vy9Vδ2 T Cell Agonists

Compound	Assay	Target Cells	EC50 (nM)	Hill Slope	Reference
НМВРР	IFN-y Secretion	K562 Leukemia Cells	0.06	-	[21]
C-HMBPP (stable analog)	IFN-γ Secretion	K562 Leukemia Cells	8.4 - 100+ μM (time- dependent)	0.71	[22][23]
Zoledronate	IFN-y Secretion	K562 Leukemia Cells	~500	> 2	[10][21]

| HMBP Pro-drug 5b | IFN-y Secretion | Bladder Cancer Cells | 0.45 | - |[21] |

Table 2: Example In Vivo Pharmacodynamic Data in NHPs



Treatment Group	Parameter	Day 0 (baseline)	Day 7 (peak)	Day 21	Reference
HMBPP + IL-2	Absolute Vy2Vδ2 T cells/μl blood	< 10	> 1000	~100	[2]
HMBPP + IL-	% Vy2Vδ2 of CD3+ T cells	< 0.5%	~40%	~5%	[2]

| IL-2 only | Absolute $Vy2V\delta2$ T cells/ μ l blood | < 10 | < 50 | < 20 |[2] |

Experimental Protocols

Protocol: Anti-Tumor Efficacy in Humanized Mice

This protocol outlines a study to evaluate the anti-tumor efficacy of **(E)-C-HDMAPP ammonium** in an HSC-engrafted humanized mouse model bearing a human tumor xenograft.

Model Generation:

- Acquire immunodeficient mice (e.g., NSG mice, 6-8 weeks old).
- Engraft mice with human CD34+ HSCs. Allow 12-16 weeks for robust human immune system reconstitution.
- Confirm human immune cell engraftment (human CD45+ cells > 25%) via flow cytometry of peripheral blood.[14]

Tumor Implantation:

- Implant human tumor cells (e.g., 5 x 10⁶ Daudi lymphoma cells) subcutaneously into the flank of each mouse.
- Monitor tumor growth using caliper measurements. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

Treatment Administration:



- Group 1 (Vehicle Control): Administer vehicle (e.g., saline) on the same schedule as the treatment group.
- Group 2 (Treatment): Administer (E)-C-HDMAPP ammonium at a predetermined dose and schedule (e.g., 10 mg/kg, intravenously, twice weekly for 3 weeks).
- (Optional) Group 3 (Positive Control): Administer a known Vy9Vδ2 T cell agonist if available.
- Monitoring and Endpoints:
 - Measure tumor volume and body weight 2-3 times per week.[12]
 - Collect peripheral blood weekly for pharmacodynamic analysis (flow cytometry for Vy9Vδ2
 T cell frequency and activation markers like CD69).[10][25]
 - Euthanize mice when tumors exceed a predetermined size (e.g., 2000 mm³) or upon signs of significant morbidity.
- Terminal Analysis:
 - At the end of the study, collect tumors and spleens.
 - Perform histological analysis on tumors to assess immune cell infiltration (e.g., IHC for human CD3).
 - Analyze immune cell populations in the spleen and tumor via multi-color flow cytometry.

Protocol: Pharmacodynamic & Safety Study in NHPs

This protocol is designed to assess the activation of $V\gamma9V\delta2$ T cells and the general safety profile of **(E)-C-HDMAPP ammonium** in cynomolgus macaques.

- Animal Selection and Baseline:
 - Select healthy, adult cynomolgus monkeys.



 Acclimate animals and collect baseline data, including complete blood counts (CBC), serum chemistry, and baseline immune cell profiles via flow cytometry from peripheral blood.

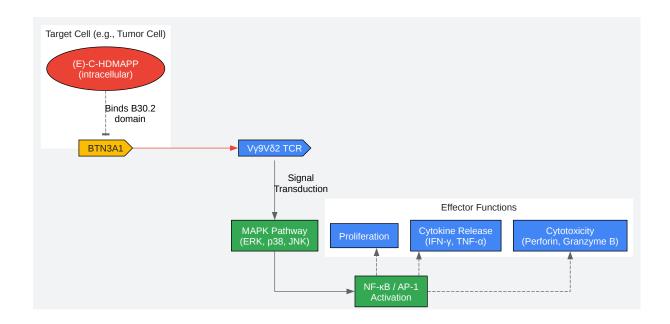
Dosing and Groups:

- Randomize animals into groups (n=3-4 per group).
- Group 1 (Vehicle Control): Administer vehicle.
- Group 2 (Low Dose): Administer (E)-C-HDMAPP ammonium at dose X.
- Group 3 (High Dose): Administer (E)-C-HDMAPP ammonium at dose Y.
- (Optional) Co-administer low-dose IL-2 (e.g., 100,000 U/kg) to support T cell proliferation,
 as is common in such studies.[2][10]
- Sample Collection and Monitoring:
 - Perform daily clinical observations for signs of toxicity.
 - Collect blood at multiple time points (e.g., pre-dose, 2h, 6h, 24h, 48h, Day 7, Day 14, Day
 21) for PK, PD, and safety analysis.
- Pharmacodynamic Analysis:
 - Use multi-color flow cytometry to quantify the absolute number and percentage of $V\gamma9V\delta2$ T cells.
 - Measure expression of activation markers (e.g., CD69, CD25) and cytotoxic markers (e.g., perforin, granzyme B) on Vy9Vδ2 T cells.[2][26]
 - Measure serum cytokine levels (e.g., IFN-γ, TNF-α) to monitor immune activation and assess risk of cytokine release syndrome.[18]
- Safety & Toxicology Analysis:
 - Analyze CBC and serum chemistry at selected time points.



 Conduct a full histopathological examination of all major organs at the study terminus to identify any potential target organ toxicity.[16][19]

Visualization: Diagrams Signaling Pathway

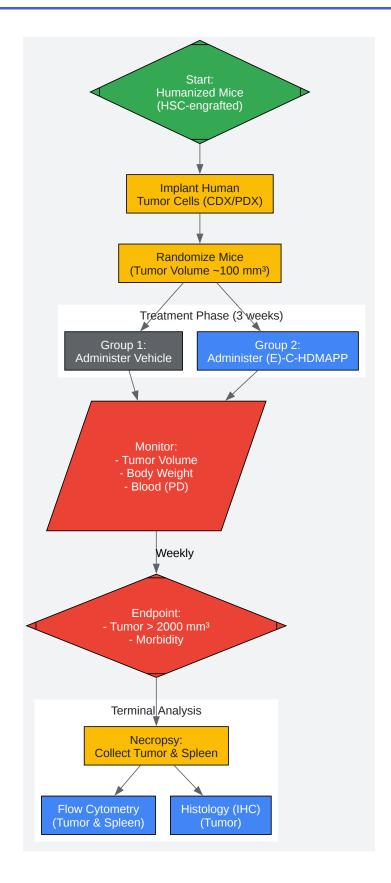


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Caption: $Vy9V\delta2 T$ cell activation by a phosphoantigen like **(E)-C-HDMAPP ammonium**.

Experimental Workflow





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Caption: Experimental workflow for an anti-tumor efficacy study in humanized mice.



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